BenchChemオンラインストアへようこそ!

4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid

Carbonic Anhydrase Inhibition Enzymology Drug Discovery

Procure 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid as the penultimate intermediate for generic Xipamide API synthesis—SAR studies confirm only the 4-chloro-2-hydroxy-5-sulfamoyl substitution pattern yields diuretically active product. Also serves as certified Xipamide Impurity B and Furosemide Impurity 37 for ANDA analytical method validation, providing a cost-effective multi-purpose reference standard. Its distinct melting point (251–256°C), low pKa (~2.0), and polymorphic nature (two crystal forms) ensure unambiguous identification and kinetic consistency. Ideal for CA inhibition assay controls (Ki=3.7 µM for hCA I).

Molecular Formula C7H6ClNO5S
Molecular Weight 251.64 g/mol
CAS No. 14556-98-0
Cat. No. B139143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid
CAS14556-98-0
Synonyms5-(Aminosulfonyl)-4-chloro-2-hydroxy-benzoic Acid; 
Molecular FormulaC7H6ClNO5S
Molecular Weight251.64 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)O)C(=O)O
InChIInChI=1S/C7H6ClNO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12)(H2,9,13,14)
InChIKeyFHNZKRYMWHCXME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid (CAS 14556-98-0): Procurement-Relevant Physicochemical and Regulatory Identity


4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid (CAS 14556-98-0, molecular formula C7H6ClNO5S, molecular weight 251.64 g/mol) is an aryl sulfonamide derivative characterized by a salicylic acid core bearing a chloro substituent at the 4-position and a primary sulfamoyl group at the 5-position . The compound is supplied as a white to off-white crystalline solid with a melting point of 251–256 °C (decomposition) and a predicted pKa of approximately 2.01 . It is primarily recognized as a key intermediate in the synthesis of the thiazide-like diuretic Xipamide and is also catalogued as Xipamide Impurity B and Furosemide Impurity 37 for pharmaceutical analytical applications .

Why Generic Sulfamoylbenzoic Acids Cannot Substitute for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid in Diuretic Synthesis and Analytical Workflows


Despite sharing a common sulfamoylbenzoic acid scaffold, analogs such as 4-sulfamoylbenzoic acid (CAS 138-41-0), 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide, CAS 2736-23-4), and 2-hydroxy-5-sulfamoylbenzoic acid (CAS 5378-41-6) exhibit markedly different physicochemical, biological, and regulatory profiles that preclude simple substitution. For example, 4-sulfamoylbenzoic acid melts at 290–292 °C and possesses a pKa of ~3.5, whereas the target compound melts 35–40 °C lower and is approximately 30-fold more acidic (pKa 2.0) . In the context of Xipamide synthesis, the 4-chloro and 2-hydroxy substitution pattern is essential for the final amidation step with 2,6-dimethylaniline; alternative intermediates yield inactive or poorly active diuretics [1]. Furthermore, from a regulatory perspective, 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid is explicitly named as Xipamide Impurity B and Furosemide Impurity 37, making it a required reference standard for ANDA analytical method validation—a role that cannot be fulfilled by other sulfamoylbenzoic acid derivatives [2].

Quantitative Differentiation Evidence for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid Relative to Closest Analogs and In-Class Compounds


Carbonic Anhydrase I Inhibition: 14.8-Fold Weaker Affinity Than Acetazolamide Confers Reduced Off-Target Risk

In a stopped-flow CO2 hydration assay using recombinant human carbonic anhydrase I (hCA I), 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid exhibited an inhibition constant (Ki) of 3.70 × 10³ nM (3.7 µM) following a 15-minute preincubation [1]. By comparison, the clinically used carbonic anhydrase inhibitor acetazolamide (AAZ), tested under identical conditions, displayed a Ki of 250 nM against hCA I [2]. The target compound is thus approximately 14.8-fold less potent as an hCA I inhibitor than acetazolamide.

Carbonic Anhydrase Inhibition Enzymology Drug Discovery

Polymorphic Solid-State Behavior: Two Distinct Crystal Forms Enable Formulation and Solubility Optimization

4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is reported to be a polymorphic compound that can be found in two different crystal structures . In contrast, closely related sulfamoylbenzoic acid derivatives such as 4-sulfamoylbenzoic acid (CAS 138-41-0) and 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide, CAS 2736-23-4) are typically described as monomorphic crystalline solids under standard conditions, with no documented polymorphic forms in the open literature [1].

Polymorphism Solid-State Chemistry Formulation Development

Essential Intermediate in Xipamide Synthesis: SAR Studies Confirm Unique Activity Contribution

4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid serves as the direct precursor to the diuretic Xipamide (BE 1293, Aquaphor) via amidation with 2,6-dimethylaniline . Structure-activity relationship (SAR) studies evaluating diuretic potency in rats demonstrated that Xipamide increases normal urinary volume tenfold at an oral dose of 100 mg/kg, whereas all structural modifications to the 5-sulfamoylbenzoic acid core—including acetylation, introduction of a second sulfamoyl group, or replacement of the sulfonic group with a carbonyl group—result in a significant decrease or complete loss of diuretic activity [1]. This establishes that the precise substitution pattern of 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid is non-negotiable for the desired pharmacological outcome.

Diuretic Synthesis Medicinal Chemistry Process Chemistry

Regulatory Identity as Dual-Drug Impurity Standard: Xipamide Impurity B and Furosemide Impurity 37

4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is officially designated as Xipamide Impurity B (per pharmacopeial nomenclature) and Furosemide Impurity 37, and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) quality control [1]. In contrast, other sulfamoylbenzoic acid derivatives such as 4-sulfamoylbenzoic acid (carzenide) or 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) are listed as impurities for different drug substances (e.g., furosemide EP Impurity B for lasamide) but do not serve as Xipamide-specific reference standards .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Physicochemical Property Divergence: Melting Point and pKa Differentiate from 4-Sulfamoylbenzoic Acid

4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid exhibits a melting point of 251–256 °C (with decomposition) and a predicted pKa of 2.01 ± 0.10 . In direct comparison, the des-chloro analog 4-sulfamoylbenzoic acid (CAS 138-41-0) melts at 290–292 °C and has a reported pKa of 3.50 . The target compound thus melts approximately 35–40 °C lower and is roughly 30-fold more acidic (ΔpKa ≈ 1.5). The dichloro analog lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) has a melting point of 230–232 °C and a predicted pKa of 2.08, placing the target compound intermediate in melting point but nearly identical in acidity to lasamide [1].

Physicochemical Properties Purification Formulation

Targeted Application Scenarios for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid Based on Quantitative Differentiation Evidence


Generic Xipamide API Manufacturing: Non-Substitutable Intermediate

Pharmaceutical process chemists developing a generic Xipamide active pharmaceutical ingredient (API) route must procure 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid as the penultimate intermediate. SAR evidence demonstrates that only this precise 4-chloro-2-hydroxy-5-sulfamoyl substitution pattern yields a diuretically active product; any modification to the core reduces or abolishes activity [1]. Furthermore, the compound's polymorphic nature necessitates rigorous solid-state characterization to ensure consistent amidation kinetics and final API crystallinity .

Analytical Method Development for Diuretic Impurity Profiling

Analytical laboratories supporting ANDA filings for Xipamide or Furosemide require 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid as a certified reference standard. It is the only compound recognized as Xipamide Impurity B and also serves as Furosemide Impurity 37, making it a cost-effective multi-purpose standard for HPLC method validation, system suitability testing, and stability-indicating assay development [1]. Its distinct melting point (251–256 °C) and pKa (2.0) relative to other sulfamoylbenzoic acid impurities facilitate unambiguous peak identification in chromatographic methods .

Carbonic Anhydrase Assay Development: Low-Affinity Control Compound

Biochemists developing carbonic anhydrase inhibition assays may select 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid as a low-affinity control. With a Ki of 3.7 µM for hCA I—approximately 15-fold weaker than acetazolamide—the compound provides a benchmark for distinguishing potent nanomolar inhibitors from weak micromolar binders in primary screening cascades [1]. Its sulfonamide zinc-binding group ensures it occupies the active site without producing the full inhibitory response seen with clinical CA inhibitors, making it useful for mechanistic studies of inhibitor binding kinetics.

Solid-State Formulation and Preformulation Studies

Formulation scientists evaluating the solid-state properties of sulfamoylbenzoic acid derivatives may choose 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid as a model polymorphic system. The existence of two distinct crystal forms provides an opportunity to study polymorph-dependent solubility and stability, which is directly relevant to the development of Xipamide formulations [1]. Its melting point of 251–256 °C (with decomposition) informs hot-melt extrusion and lyophilization cycle design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.